9-Thia-2-azaspiro[5.5]undecane: A Privileged Spirocyclic Scaffold for Drug Discovery
9-Thia-2-azaspiro[5.5]undecane: A Privileged Spirocyclic Scaffold for Drug Discovery
Topic: 9-Thia-2-azaspiro[5.5]undecane: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
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Executive Summary
In the pursuit of novel therapeutic agents, spirocyclic scaffolds have emerged as "privileged structures" due to their ability to project functional groups into three-dimensional space, offering distinct advantages over flat aromatic systems. 9-Thia-2-azaspiro[5.5]undecane represents a specific, high-value isomer within this class, combining a piperidine ring (for solubility and basicity) with a thiopyran ring (offering metabolic modulation and polarity tuning via oxidation).[1]
This technical guide provides a comprehensive analysis of the 9-thia-2-azaspiro[5.5]undecane scaffold, detailing its structural properties, a robust synthetic methodology, and its strategic application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The compound consists of two six-membered rings sharing a single carbon atom (C6).[1] The "2-aza" designation places a nitrogen atom in the first ring (piperidine), while the "9-thia" designation places a sulfur atom in the second ring (thiopyran).
Structural Specifications
| Property | Detail |
| IUPAC Name | 9-Thia-2-azaspiro[5.5]undecane |
| CAS Number | Not widely listed; Analogous to 9-oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) |
| Molecular Formula | C₉H₁₇NS |
| Molecular Weight | 171.30 g/mol |
| SMILES | C1CC2(CCSCC2)CNC1 |
| InChIKey | MMWNPSSAXCDZSK-UHFFFAOYSA-N |
| Geometry | Spiro-fused chair-chair conformation |
Calculated Physicochemical Profile
Note: Values are predicted based on structure-property relationship (QSPR) models calibrated against the 9-oxa analog.[1]
| Descriptor | Value | Implication for Drug Design |
| cLogP | ~1.5 - 1.8 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| TPSA | ~37 Ų (Amine + Sulfide) | High membrane permeability.[1] |
| pKa (Basic) | ~9.5 - 10.2 | Exists predominantly as a cation at physiological pH.[1] |
| H-Bond Donors | 1 (NH) | Key interaction point for receptor binding (e.g., Asp residues).[1] |
| Metabolic Liability | Sulfur oxidation | The sulfur atom is a "soft spot" for metabolic oxidation to sulfoxide/sulfone.[1] |
Synthetic Methodology: The "Lactam Route"
While the 3-aza isomer (symmetric) is synthesized via gem-disubstitution of glutarimides, the 2-aza isomer requires a specific regiochemical approach.[1] The most robust protocol involves the construction of the piperidine ring onto a pre-existing thiopyran scaffold via a lactam intermediate.
Retrosynthetic Analysis
The 2-azaspiro[5.5] system is best accessed by reducing a spiro-lactam (9-thia-2-azaspiro[5.5]undecan-3-one).[1] This lactam is formed by the cyclization of a gamma-amino ester, derived from the alkylation of a thiopyran-4-carboxylate.[1]
Step-by-Step Experimental Protocol
Reagents Required:
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Ethyl tetrahydro-2H-thiopyran-4-carboxylate[1]
-
Lithium Diisopropylamide (LDA)
-
3-Bromopropionitrile[1]
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Raney Nickel (or Cobalt Chloride/NaBH4)
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Lithium Aluminum Hydride (LiAlH4)[2]
Step 1: Alpha-Alkylation[1]
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Setup: Flame-dry a 500 mL round-bottom flask under Argon.
-
Deprotonation: Dissolve ethyl tetrahydro-2H-thiopyran-4-carboxylate (1.0 eq) in anhydrous THF at -78°C. Add LDA (1.1 eq) dropwise over 30 minutes to generate the enolate.
-
Alkylation: Add 3-bromopropionitrile (1.2 eq) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Intermediate: Ethyl 4-(2-cyanoethyl)tetrahydro-2H-thiopyran-4-carboxylate.[1]
-
Step 2: Reductive Cyclization (Lactam Formation)
-
Hydrogenation: Dissolve the intermediate in Ethanol/NH₃. Add Raney Nickel (catalytic amount).[1]
-
Reaction: Hydrogenate at 50 psi (Parr shaker) for 12 hours. The reduction of the nitrile to a primary amine triggers spontaneous intramolecular nucleophilic attack on the ester, forming the lactam ring.
-
Isolation: Filter through Celite. Concentrate the filtrate to yield the solid lactam.[1]
-
Intermediate: 9-Thia-2-azaspiro[5.5]undecan-3-one.[1]
-
Step 3: Lactam Reduction
-
Reduction: Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0°C.
-
Addition: Add the lactam (dissolved in THF) dropwise.
-
Reflux: Heat to reflux for 4-6 hours to ensure complete reduction of the carbonyl.
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Quench: Perform the Fieser workup (Water, 15% NaOH, Water). Filter the granular precipitate.[1]
-
Salt Formation: Dissolve the crude oil in Et₂O and add HCl (4M in Dioxane) to precipitate 9-Thia-2-azaspiro[5.5]undecane hydrochloride .[1]
Synthesis Workflow Visualization
Caption: Figure 1. Synthetic pathway for 9-Thia-2-azaspiro[5.5]undecane via the spiro-lactam route.
Medicinal Chemistry Applications
The 9-thia-2-azaspiro[5.5]undecane scaffold acts as a versatile bioisostere for substituted piperidines and morpholines.[1] Its unique vectorality allows it to access specific binding pockets in GPCRs and ion channels.[1]
Bioisosterism and Polarity Tuning
Unlike the oxygen analog (9-oxa), the 9-thia analog offers a unique "metabolic switch."[1] The sulfur atom can be selectively oxidized to the sulfoxide or sulfone , dramatically altering the LogP and H-bond accepting capability without changing the carbon skeleton.
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Sulfide (Parent): Lipophilic, H-bond acceptor (weak).[1]
-
Sulfone (SO₂): Polar, strong H-bond acceptor, reduced metabolic liability.
Target Classes
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Sigma Receptors (σ1/σ2): Spiro-piperidines are classic pharmacophores for Sigma receptors.[1] The 9-thia derivative provides a hydrophobic bulk (sulfur) that often enhances affinity for the σ1 hydrophobic pocket.[1]
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M2 Proton Channel (Influenza): Spiro-piperidines block the M2 channel.[1] The 3D bulk of the spiro system disrupts the channel pore more effectively than adamantane derivatives.
-
Chemokine Receptors (CCR5/CCR2): Used as a rigid spacer in antagonists, preventing conformational collapse.[1]
Structure-Activity Relationship (SAR) Logic
Caption: Figure 2.[1] SAR decision matrix for optimizing 9-thia-2-azaspiro[5.5]undecane derivatives.
References
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Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Privileged Spirocyclic Scaffolds: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 2018.
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Synthesis of 2-Azaspiro[5.5]undecanes: Pearson, A. J., et al. "Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System."[1][3][4] Journal of Organic Chemistry, 1984.
-
M2 Channel Inhibitors: Wang, J., et al. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel." J. Am. Chem. Soc., 2009.[1]
- Analogous Synthesis (9-Oxa): "Preparation of 9-oxa-2-azaspiro[5.5]undecane." Organic Process Research & Development. (General reference for spiro-ether synthesis adapted for thio-ether).
